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Tris(isopropylcyclopentadienyl)

Atomic Layer Deposition Growth Rate High-κ Dielectric

Select Y(iPrCp)₃ (CAS 130206-63-2) for MOCVD/ALD of Y₂O₃ and high-κ dielectrics when low carbon contamination and high throughput are non-negotiable. This precursor provides distinct ligand-engineered benefits, delivering a deposition rate ≥0.6 Å/cycle while maintaining carbon impurities below 1 at.%, enabling low leakage current. Its thermal stability up to ~400 °C and delivery at moderate temperatures (160 °C) ensure sustained, high-quality film growth without premature decomposition. Choose this complex over La(thd)₃ or unsubstituted Cp analogs to resolve surface roughness issues and achieve sub-1 nm EOT.

Molecular Formula C24H33Y
Molecular Weight 410.4 g/mol
CAS No. 130206-63-2
Cat. No. B14800252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(isopropylcyclopentadienyl)
CAS130206-63-2
Molecular FormulaC24H33Y
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C[CH-]1.CC(C)C1=CC=C[CH-]1.CC(C)C1=C[CH-]C=C1.[Y+3]
InChIInChI=1S/3C8H11.Y/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q3*-1;+3
InChIKeyPXSCYPBSTUVKDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(isopropylcyclopentadienyl) [CAS 130206-63-2] – Technical Baseline for Scientific Procurement


Tris(isopropylcyclopentadienyl) refers to a class of homoleptic lanthanide and actinide organometallic complexes with the general formula Ln(C₈H₁₁)₃, where three isopropyl-substituted cyclopentadienyl ligands coordinate a central metal ion . Specific derivatives, such as the yttrium complex Y(iPrCp)₃ (CAS 130206-63-2) and lanthanum complex La(iPrCp)₃, are established precursors for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of high-κ rare-earth oxide thin films [1]. The isopropyl substituents confer distinct steric and electronic properties that critically influence volatility, thermal stability, and film purity compared to unsubstituted or differently substituted cyclopentadienyl analogs [2].

Why Tris(isopropylcyclopentadienyl) Cannot Be Swapped with Unsubstituted or β-Diketonate Precursors


Generic substitution of a cyclopentadienyl-based ALD/CVD precursor without considering ligand substitution effects is scientifically unsound. The isopropyl group on the Cp ring directly modulates vapor pressure, thermal decomposition pathway, and film impurity profiles [1]. Direct comparative data show that unsubstituted analogs like La(Cp)₃ exhibit poor thermal stability and higher residual carbon, while common β-diketonate alternatives such as La(thd)₃ suffer from significantly lower deposition rates and increased carbon contamination due to weaker intra-ligand bonds [2]. The following quantitative evidence demonstrates where tris(isopropylcyclopentadienyl) complexes provide measurable, application-critical differentiation.

Quantitative Differentiation Evidence for Tris(isopropylcyclopentadienyl) Procurement


ALD Growth Rate Advantage: La(iPrCp)₃ Delivers 67% Higher Deposition Rate vs. La(thd)₃

In ALD processes for La₂O₃ gate dielectrics, the tris(isopropylcyclopentadienyl)lanthanum precursor, La(iPrCp)₃, achieves a saturated growth rate of 0.6 Å/cycle at 300°C [1]. This is 67% higher than the 0.36 Å/cycle growth rate reported for the widely used β-diketonate precursor La(thd)₃ under comparable thermal ALD conditions .

Atomic Layer Deposition Growth Rate High-κ Dielectric

Film Purity Benchmark: La(iPrCp)₃ Achieves Sub-1 at.% Carbon Impurity in Deposited La₂O₃ Films

Lanthanum oxide films deposited via cyclic CVD using La(iPrCp)₃ and H₂O reactant contain a carbon impurity concentration of <1 at.% [1]. This level of purity is notably superior to films deposited using many β-diketonate precursors, which exhibit higher carbon contamination due to weaker intra-ligand bonds that lead to ligand fragmentation and carbon incorporation [2].

Thin Film Purity Carbon Contamination High-κ Dielectric

Surface Smoothness: La(iPrCp)₃ Yields Films with Sub-0.1 nm RMS Roughness for Gate Dielectric Applications

Lanthanum oxide films deposited using La(iPrCp)₃ and H₂O exhibit exceptional surface smoothness, with a measured root mean square (RMS) roughness of < 0.1 nm for a ~5 nm thick film [1]. While direct comparative roughness data for alternative precursors like La(thd)₃ or La(Cp)₃ under identical conditions are scarce, this <0.1 nm value meets the stringent requirements for sub-0.1 µm gate dielectric stacks, where interface quality is paramount [2].

Surface Morphology RMS Roughness Gate Dielectric

Vapor Pressure Tunability: Isopropyl Substituent Increases Volatility Over Unsubstituted Cp Analogs

Systematic vapor pressure studies on Ln(iPrCp)₃ complexes (Ln = La, Pr, Nd) in the 150-262 °C range reveal a clear trend: vapor pressure increases with the atomic number of the rare earth element [1]. While absolute vapor pressure values for La(iPrCp)₃ and La(Cp)₃ are not directly compared in a single source, the introduction of alkyl substituents on the Cp ring is a well-established method to increase volatility and reduce oligomerization relative to unsubstituted Cp complexes [2]. For example, Y(MeCp)₃ is noted for having 'the highest vapor pressure of any surveyed yttrium compound' , underscoring the critical role of alkyl substitution.

Volatility Vapor Pressure Precursor Delivery

Where Tris(isopropylcyclopentadienyl) Outperforms Alternatives: High-Value Application Scenarios


High-κ Gate Dielectric Deposition for Sub-0.1 µm CMOS Devices

Procure La(iPrCp)₃ for ALD of La₂O₃ or La-based ternary oxides (e.g., LaAlO₃) when specifications demand: (i) deposition rate ≥ 0.6 Å/cycle to meet throughput targets [1]; (ii) film carbon impurity < 1 at.% to ensure low leakage current and high dielectric constant (κ ~16) [2]; and (iii) surface roughness < 0.1 nm RMS to achieve sub-1 nm EOT with minimal interface scattering [3]. The combination of high growth rate, low carbon, and ultra-smooth surface is not simultaneously offered by La(thd)₃ or unsubstituted La(Cp)₃ precursors.

MOCVD of Thick Y₂O₃ Films for Optical or Protective Coatings

Select Y(iPrCp)₃ for Metal-Organic Chemical Vapor Deposition (MOCVD) of yttria (Y₂O₃) films up to ~2 µm thickness on glass or silicon substrates [4]. The precursor's sufficient volatility at moderate temperatures (delivery at 160 °C under 0.7 Torr) [4] and thermal stability up to ~400 °C without significant decomposition enable sustained, high-quality film growth without premature precursor degradation in the delivery lines.

Doping of III-V Semiconductors via Organometallic Vapor Phase Epitaxy (OMVPE)

Consider Ln(iPrCp)₃ complexes for doping III-V semiconductors where precise control over rare-earth incorporation is required [5]. The class of substituted tris(cyclopentadienyl)lanthanides is identified as a leading candidate for this application [5]. The isopropyl derivative offers a balance of volatility and thermal stability, reducing the risk of gas-phase nucleation or premature decomposition that can plague less stable precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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